molecular formula C14H26N2O B7784484 Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro-

Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro-

Cat. No.: B7784484
M. Wt: 238.37 g/mol
InChI Key: XRHMZCPDNZTCHO-UHFFFAOYSA-N
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Description

Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- is a nitrogen-containing heterocyclic compound. It belongs to the class of quinolones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its octahydroquinoline core structure, which is functionalized with a 3-dimethylaminopropyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of chiral thiourea catalysts to facilitate the stereospecific reaction of 4-hydroxy-2(1H)-quinolinones with (E)-2-bromo-2-nitrostyrene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The compound’s ability to bind to and modulate the activity of these targets underlies its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its octahydroquinoline core and the presence of the 3-dimethylaminopropyl group contribute to its versatility and potential in various applications.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-15(2)9-5-10-16-11-8-14(17)12-6-3-4-7-13(12)16/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHMZCPDNZTCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CCC(=O)C2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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